
2,5-Dinitrothiophene-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dinitrothiophene-3,4-diamine is an organic compound that belongs to the class of nitrothiophenes This compound is characterized by the presence of two nitro groups and two amino groups attached to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitrothiophene-3,4-diamine typically involves the nitration of thiophene derivatives followed by reduction. One common method is the nitration of 2,5-dihalothiophenes using fuming sulfuric acid and nitric acid at controlled temperatures to yield 2,5-dihalo-3,4-dinitrothiophenes . The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dinitrothiophene-3,4-diamine undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder
Acidic Conditions: Hydrochloric acid, sulfuric acid
Major Products:
Reduction Products: 2,5-Diaminothiophene-3,4-diamine
Substitution Products: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
2,5-Dinitrothiophene-3,4-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dinitrothiophene-3,4-diamine involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Comparison: 2,5-Dinitrothiophene-3,4-diamine is unique due to the presence of both nitro and amino groups on the thiophene ring, which allows for a diverse range of chemical reactions and applications. In contrast, similar compounds like 2,5-Dibromo-3,4-dinitrothiophene and 2,5-Dichloro-3,4-dinitrothiophene primarily feature halogen substituents, which influence their reactivity and applications differently .
Eigenschaften
CAS-Nummer |
90069-93-5 |
|---|---|
Molekularformel |
C4H4N4O4S |
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
2,5-dinitrothiophene-3,4-diamine |
InChI |
InChI=1S/C4H4N4O4S/c5-1-2(6)4(8(11)12)13-3(1)7(9)10/h5-6H2 |
InChI-Schlüssel |
JHEAFNCQBDTMHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


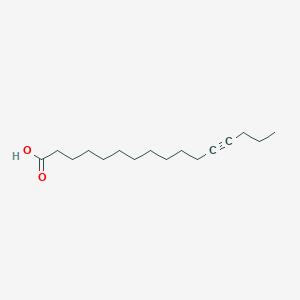

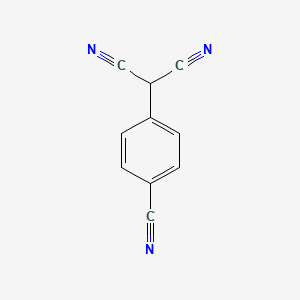
![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
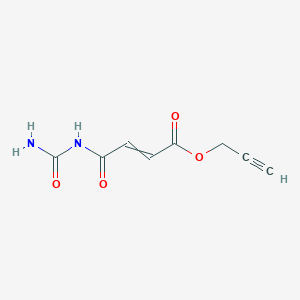
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
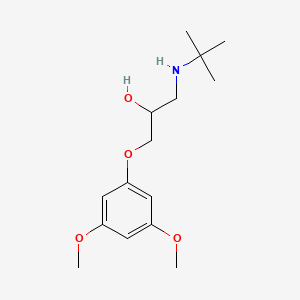
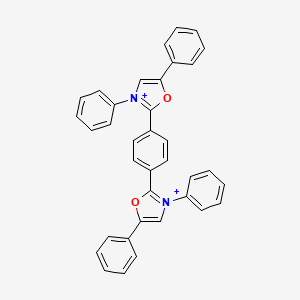
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

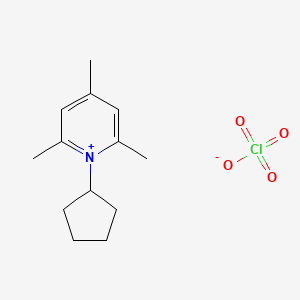

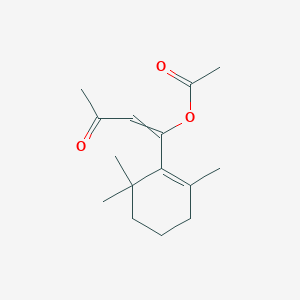
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
